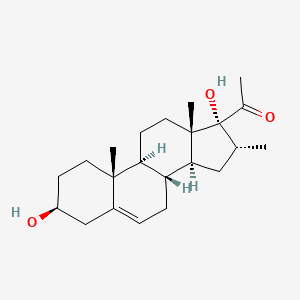

3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one

Description

3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one is a synthetic steroidal compound characterized by a pregnane skeleton with hydroxyl groups at positions 3β and 17, a methyl group at 16α, and a ketone at position 20. Its molecular formula is C22H34O3, with a molecular weight of 358.51 g/mol . This compound is structurally related to endogenous hormones like pregnenolone and allopregnanolone, but its modifications (e.g., 16α-methyl substitution) confer distinct physicochemical and pharmacological properties, including enhanced metabolic stability and receptor-binding selectivity .

Properties

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S,16R,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h5,13,16-19,24-25H,6-12H2,1-4H3/t13-,16+,17-,18+,19+,20+,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCCMZGGNCMFPQ-HQURQYGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197748 | |

| Record name | 3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4927-26-8 | |

| Record name | (3β,16α)-3,17-Dihydroxy-16-methylpregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4927-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004927268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β,17-dihydroxy-16α-methylpregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one typically involves multiple steps. One common method starts with the precursor 3beta-hydroxy-16alpha-methylpregn-5-en-20-one. This compound undergoes hydroxylation at the 17th position to yield the final product. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes purification steps such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one can undergo various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

Reduction: This reaction can reduce ketones to hydroxyl groups.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can yield secondary alcohols .

Scientific Research Applications

3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3beta,17-Dihydroxy-16alpha-methylpregn-5-en-20-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with 16-Methyl Substitutions

16β-Methylpregnenolone Acetate (CAS 1769-67-1)

- Structure : 3β-acetoxy-16β-methyl-5-pregnen-20-one.

- Molecular formula : C23H34O3 (MW 358.51 g/mol).

- Key differences : The 16β-methyl stereochemistry and 3β-acetoxy group (vs. free hydroxyl in the target compound) significantly alter metabolic pathways.

- Activity : Acts as a prodrug, with the acetate group enhancing lipophilicity for improved tissue penetration .

3beta-Hydroxy-5alpha-pregn-16-en-20-one (CAS 566-61-0)

Analogues with Polar Modifications at Position 16

Allopregnanolone Derivatives with 16α-Polar Chains

- Example : 3β-Hydroxy-16α-bis(hydroxymethyl)methyl-5α-pregnan-20-one.

- Structure : Polar hydroxymethyl groups at 16α.

- Activity: Enhanced water solubility compared to the target compound, making it suitable for intravenous formulations. Demonstrated neurosteroid-like activity in preclinical models .

3beta-(4-Methoxybenzyloxy)pregn-5-en-20-one

Hydroxylation Pattern Variations

3beta,17,21-Trihydroxy-5beta-Pregnan-20-one (CAS 601-03-6)

- Structure : Additional 21-hydroxyl group.

- Molecular formula : C21H34O4 (MW 350.50 g/mol).

- Used in reference standards for steroid analysis .

3beta,17alpha-Dihydroxy-5beta-Pregnan-20-one (CAS 570-53-6)

Research Findings and Functional Implications

Metabolic Stability and Stereochemical Effects

- The 16α-methyl group in the target compound reduces cytochrome P450-mediated oxidation, prolonging plasma half-life compared to non-methylated analogues (e.g., pregnenolone) .

- 16β-methyl derivatives (e.g., 16β-methylpregnenolone acetate) exhibit distinct pharmacokinetics due to altered enzyme binding .

Receptor Binding and Pharmacological Activity

- Neuroactive Steroids: Analogues with polar 16α modifications (e.g., hydroxymethyl groups) show enhanced GABAA receptor modulation, similar to allopregnanolone, but with reduced sedative effects .

- Anti-inflammatory Activity : The Δ<sup>5</sup> configuration in the target compound is critical for binding to membrane progesterone receptors, suppressing pro-inflammatory cytokines in vitro .

Biological Activity

3β,17-Dihydroxy-16α-methylpregn-5-en-20-one, also known as 16α-methyltestosterone, is a synthetic anabolic steroid that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a steroidal structure characterized by four fused rings. Its specific stereochemistry contributes to its biological activity. The crystal structure analysis shows that the compound crystallizes in the triclinic space group P1 with distinct conformations of its rings, which are crucial for its interaction with biological targets .

3β,17-Dihydroxy-16α-methylpregn-5-en-20-one primarily exerts its effects through interactions with androgen receptors (AR). Upon binding to these receptors, it initiates a series of intracellular signaling pathways that lead to anabolic effects such as muscle growth and increased protein synthesis. The compound also influences metabolic pathways associated with fat distribution and energy utilization.

Key Mechanisms:

- Androgen Receptor Activation : Enhances muscle mass and strength by promoting protein synthesis.

- Metabolic Regulation : Modulates lipid metabolism, potentially influencing body composition.

- Bone Density Improvement : May enhance bone mineral density via AR-mediated pathways.

Biological Activity and Effects

The biological activities of 3β,17-Dihydroxy-16α-methylpregn-5-en-20-one have been investigated in various studies. Key findings include:

- Anabolic Effects : Research indicates significant increases in muscle mass and strength in both animal models and clinical settings .

- Gynecomastia Association : Notably, the compound has been linked to cases of gynecomastia due to its estrogenic effects when metabolized .

- Potential Therapeutic Uses : It has been explored for conditions like muscle wasting and osteoporosis due to its anabolic properties.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anabolic Effects | Increases muscle mass and strength through protein synthesis stimulation |

| Estrogenic Effects | Associated with gynecomastia in some patients due to estrogen conversion |

| Bone Density Enhancement | Potentially improves bone mineral density via androgen receptor activation |

| Lipid Metabolism | Modulates fat distribution; may influence energy utilization |

Case Studies

Several case studies have highlighted the biological activity of 3β,17-Dihydroxy-16α-methylpregn-5-en-20-one:

- Case Study on Gynecomastia : A patient exhibiting pronounced gynecomastia had elevated levels of this compound identified in urine samples. The study emphasized the need for careful monitoring of hormonal levels in patients undergoing treatment with anabolic steroids .

- Muscle Wasting Treatment : Clinical trials have demonstrated that administration of this compound resulted in significant improvements in muscle mass among elderly patients suffering from cachexia. The results indicated a favorable safety profile alongside notable efficacy .

- Osteoporosis Research : In a controlled study involving postmenopausal women, the administration of 3β,17-Dihydroxy-16α-methylpregn-5-en-20-one showed promising results in increasing bone density compared to placebo groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.